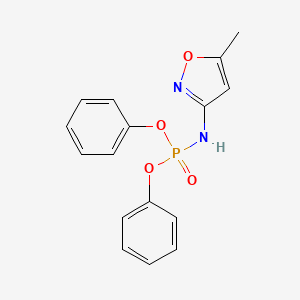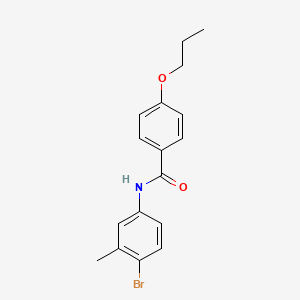
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde, also known as PPC, is a chemical compound that has been studied extensively for its potential application in scientific research. This compound belongs to the class of piperazine derivatives, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has also been shown to have low toxicity and few side effects. However, 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has some limitations for use in lab experiments, including its relatively short half-life and limited solubility in water.
Orientations Futures
There are several future directions for research on 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde. One area of interest is the development of more potent and selective 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde derivatives. Another area of interest is the investigation of the potential use of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to fully understand the mechanism of action of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde and to identify potential drug targets for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde can be synthesized through a multi-step process that involves the reaction between 4-bromobenzyl chloride and cyclohexylamine to form 4-(cyclohexylamino)benzyl chloride. This intermediate is then reacted with piperazine to produce the final product, 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde. The synthesis of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has been studied extensively for its potential application in scientific research. It has been shown to have a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-phenylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-14-18-10-12-19(13-11-18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPRNMRAMMOTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylcyclohexyl)piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4899185.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)

![[(4-bromophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B4899234.png)